![molecular formula C18H18N2O2S B14171402 N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide CAS No. 353484-29-4](/img/structure/B14171402.png)
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide is a complex organic compound characterized by its unique thienopyran structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-cyanoacetamide with a suitable aldehyde or ketone in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the thienopyran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thienopyran derivatives.
Applications De Recherche Scientifique
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The cyano group and the thienopyran ring play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N’-(2-hydroxyethyl)ethanediamide
- N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)decanamide
Uniqueness
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of the phenylacetamide moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
353484-29-4 |
|---|---|
Formule moléculaire |
C18H18N2O2S |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2)9-13-14(10-19)17(23-15(13)11-22-18)20-16(21)8-12-6-4-3-5-7-12/h3-7H,8-9,11H2,1-2H3,(H,20,21) |
Clé InChI |
CZHLXWTUWNFEMU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)CC3=CC=CC=C3)C |
Solubilité |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


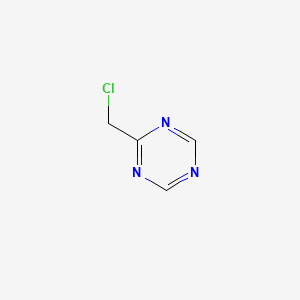

![trimethyl-[4-(methylcarbamoyloxy)phenyl]azanium;iodide](/img/structure/B14171341.png)
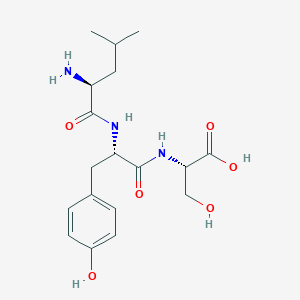
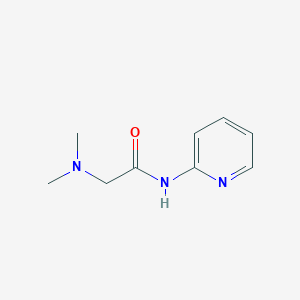
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)

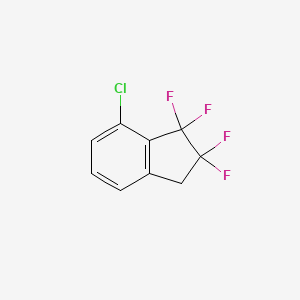
![1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbohydrazide](/img/structure/B14171399.png)

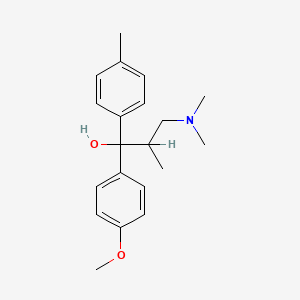

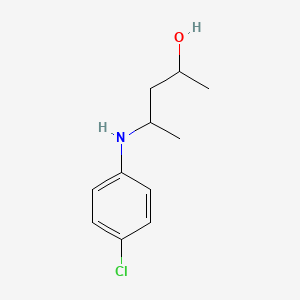
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
